2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated thiophene ring, a carbonyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to a carbonylation reaction to introduce the carbonyl group. The final step involves the reaction of the carbonylated intermediate with 2,5-dimethylphenylhydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and hydrazinecarbothioamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(3,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- 1-[(4-BROMO-2-THIENYL)CARBONYL]PIPERIDINE
Uniqueness
2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the phenyl ring and the presence of both a brominated thiophene and a hydrazinecarbothioamide moiety. These structural features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H14BrN3OS2 |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[(4-bromothiophene-2-carbonyl)amino]-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C14H14BrN3OS2/c1-8-3-4-9(2)11(5-8)16-14(20)18-17-13(19)12-6-10(15)7-21-12/h3-7H,1-2H3,(H,17,19)(H2,16,18,20) |
InChI Key |
KIAYJNXHJJZBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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